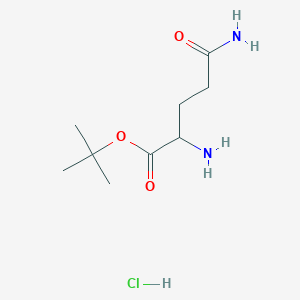

H-Gln-OtBu.HCl

説明

BenchChem offers high-quality H-Gln-OtBu.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gln-OtBu.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPNUNKDKQACNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585175 | |

| Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-62-3 | |

| Record name | tert-Butyl glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of C-Terminal Protection in Peptide Chemistry

An In-depth Technical Guide to H-Gln-OtBu.HCl: Properties, Synthesis, and Application

In the intricate field of peptide and drug development, precise control over reactive functional groups is paramount. H-Gln-OtBu.HCl, known systematically as L-Glutamine α-tert-butyl ester hydrochloride, represents a critical building block for chemists aiming to construct complex peptide chains. Its primary function is to provide a C-terminal glutamine residue where the alpha-carboxyl group is temporarily masked as a tert-butyl (OtBu) ester. This protection strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS), preventing the carboxyl group from engaging in unwanted side reactions during the sequential addition of amino acids to the N-terminus. The OtBu group's defining feature is its acid lability, allowing for its removal under specific conditions that often leave other protecting groups and the main peptide structure intact. This guide provides an in-depth examination of the chemical properties, structure, synthesis, and analytical characterization of H-Gln-OtBu.HCl, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Chemical Identity

H-Gln-OtBu.HCl is the hydrochloride salt of the α-tert-butyl ester of the natural amino acid L-glutamine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately.

-

Key Structural Features:

-

L-Stereocenter: The chiral α-carbon possesses the (S)-configuration, consistent with naturally occurring amino acids. This stereochemistry is crucial for the biological activity of the final peptide.

-

Free α-Amino Group (as Hydrochloride): The primary amine at the α-carbon is protonated, forming an ammonium chloride salt (-NH₃⁺Cl⁻). This prevents self-polymerization and requires neutralization in situ before its use in a coupling reaction.

-

Side-Chain Amide: Glutamine's characteristic primary amide group (-CONH₂) remains unprotected. While generally stable under standard peptide coupling conditions, its presence can sometimes lead to side reactions like dehydration to a nitrile under harsh activation conditions.

-

α-tert-Butyl Ester: The α-carboxyl group is protected by a sterically hindered tert-butyl group. This ester is highly resistant to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) via a carbocation-mediated mechanism.

-

Caption: Chemical structure of H-Gln-OtBu.HCl.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of H-Gln-OtBu.HCl is essential for its proper storage, handling, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 39741-62-3 | [1][2] |

| Molecular Formula | C₉H₁₉ClN₂O₃ | [3] |

| Molecular Weight | 238.71 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 149 °C (with decomposition) | [3] |

| Solubility | Soluble in water (0.3 g in 2 mL), slightly soluble in methanol. | [3] |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere. | [3] |

| Stability | Hygroscopic; sensitive to heat. | [4] |

Synthesis and Purification

The synthesis of H-Gln-OtBu.HCl is a multi-step process that requires careful protection and deprotection strategies to ensure the desired regioselectivity and yield. While numerous proprietary methods exist, a common academic approach involves the initial protection of the α-amino group of L-glutamine, followed by esterification of the α-carboxyl group, and concluding with the removal of the amino-protecting group and salt formation.

Causality Behind the Synthetic Strategy

The primary challenge is the selective esterification of the α-carboxyl group in the presence of a free α-amino group and a side-chain amide. Direct esterification under acidic conditions would lead to a mixture of products and potential side reactions. Therefore, the α-amino group must first be protected with a group that is stable to the esterification conditions but can be removed orthogonally. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is installed under basic conditions and removed by acid, which can be performed concurrently with the final hydrochloride salt formation.

Caption: A plausible synthetic workflow for H-Gln-OtBu.HCl.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.

-

N-α-Protection of L-Glutamine:

-

Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Adjust the pH to 9.0-10.0 with aqueous NaOH.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with NaOH.

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Acidify the aqueous solution to pH 2-3 with cold 1M HCl and extract the product (Boc-Gln-OH) with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected amino acid.

-

-

α-Carboxyl Esterification:

-

Dissolve Boc-Gln-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.

-

Cool the solution to -10°C and add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Carefully condense isobutylene gas (3-4 eq) into the vessel.

-

Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

-

Carefully vent the vessel, wash the reaction mixture with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-Gln-OtBu.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude Boc-Gln-OtBu in anhydrous dioxane or ethyl acetate.

-

Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 4M solution of HCl in dioxane (1.5-2.0 eq).

-

Stir for 2-4 hours. A precipitate of H-Gln-OtBu.HCl should form.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization, typically from a solvent system like methanol/diethyl ether, to yield high-purity H-Gln-OtBu.HCl.

-

Analytical Characterization Profile

Rigorous analytical characterization is required to confirm the identity, purity, and structural integrity of H-Gln-OtBu.HCl. The following is a profile of expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in D₂O or DMSO-d₆.

-

¹H NMR (400 MHz, D₂O):

-

δ ~4.0-4.2 ppm (t, 1H): This triplet corresponds to the α-proton (Cα-H), coupled to the two adjacent β-protons.

-

δ ~2.4-2.6 ppm (t, 2H): A triplet representing the γ-protons (Cγ-H₂), adjacent to the side-chain amide.

-

δ ~2.1-2.3 ppm (m, 2H): A multiplet corresponding to the β-protons (Cβ-H₂).

-

δ ~1.5 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.

-

Note: The amine (-NH₃⁺) and amide (-NH₂) protons will exchange with D₂O and are typically not observed. In DMSO-d₆, they would appear as broad signals.

-

-

¹³C NMR (100 MHz, D₂O):

-

δ ~175 ppm: Carbonyl carbon of the side-chain amide (Cδ).

-

δ ~170 ppm: Carbonyl carbon of the tert-butyl ester (C=O).

-

δ ~85 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~55 ppm: The α-carbon (Cα).

-

δ ~31 ppm: The γ-carbon (Cγ).

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

δ ~26 ppm: The β-carbon (Cβ).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (side-chain amide) |

| ~3100-2800 | Strong, Broad | N-H stretching (α-ammonium, -NH₃⁺) |

| ~2980-2950 | Medium | C-H stretching (tert-butyl and alkyl chain) |

| ~1740-1725 | Strong | C=O stretching (tert-butyl ester) |

| ~1680-1650 | Strong | C=O stretching (Amide I band of primary amide) |

| ~1640-1610 | Medium | N-H bending (Amide II band) |

| ~1470-1450 | Medium | C-H bending (asymmetric, CH₃) |

| ~1370 | Medium-Strong | C-H bending (symmetric, characteristic of t-Bu) |

| ~1250-1150 | Strong | C-O stretching (ester linkage) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight.

-

Expected Molecular Ion: The analysis would be performed in positive ion mode. The observed peak would correspond to the free amine form of the molecule [M+H]⁺, where M is the free base (C₉H₁₈N₂O₃).

-

Calculated [M+H]⁺: 203.14 m/z

-

-

Key Fragmentation Patterns: A characteristic fragmentation pattern in MS/MS would be the loss of isobutylene (56 Da) from the parent ion, resulting from the cleavage of the tert-butyl group, yielding a fragment at m/z 147.10. Further fragmentation of the amino acid backbone would also be observed.

Applications in Peptide Synthesis

H-Gln-OtBu.HCl is primarily used as the starting C-terminal residue in solution-phase peptide synthesis. The tert-butyl ester provides robust protection during coupling reactions while allowing for facile deprotection at the final stage.

Workflow: Solution-Phase Dipeptide Synthesis

This workflow illustrates the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-Gln-OtBu.HCl.

Caption: Workflow for coupling H-Gln-OtBu.HCl in solution.

Experimental Protocol: Dipeptide Synthesis (Fmoc-Ala-Gln-OtBu)

-

Neutralization: Dissolve H-Gln-OtBu.HCl (1.0 eq) in anhydrous DMF or DCM. Cool in an ice bath and add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.

-

Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-Gln-OtBu solution. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude dipeptide, Fmoc-Ala-Gln-OtBu, by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling H-Gln-OtBu.HCl.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust. Use dry clean-up procedures to prevent dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

H-Gln-OtBu.HCl is an indispensable reagent in modern peptide chemistry. Its value lies in the strategic deployment of the acid-labile tert-butyl ester for α-carboxyl protection, enabling the controlled and efficient synthesis of glutamine-containing peptides. A thorough understanding of its properties, from its molecular structure and physicochemical characteristics to its reactivity and handling requirements, empowers researchers to utilize this building block effectively. The protocols and data presented in this guide serve as a comprehensive resource for scientists and developers, ensuring the integrity and success of their synthetic endeavors in the pursuit of novel therapeutics and research tools.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Govender, T., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 122-132. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Aapptec Peptides. (n.d.). H-Gln-OtBu HCl [39741-62-3]. Retrieved from Aapptec website. Available at: [Link]

- Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride. Retrieved from National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Smith, J. G. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Minnesota State University Moorhead. Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science website. Available at: [Link]

- Jin, J.-Z., & Sun, N.-B. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 24(12), 5675-5677.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 10-25.

-

AZoM. (2018, August 3). Analyzing the Gas Phase Spectrum of Hydrogen Chloride with FT-IR. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University website. Available at: [Link]

- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(23), 8114-8132.

-

Aapptec Peptides. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from Aapptec website. Available at: [Link]

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

ResearchGate. (n.d.). View of Reaction Kinetics of Tert-Butanol Esterification. Retrieved from ResearchGate. Available at: [Link]

-

ChemBK. (2024, April 9). H-Gln-OtBu.HCl. Retrieved from ChemBK website. Available at: [Link]

Sources

An In-Depth Technical Guide to L-Glutamine tert-butyl ester hydrochloride: A Stabilized L-Glutamine Source for Advanced Research and Biopharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern biological research and pharmaceutical development, the integrity of cell culture and the efficiency of synthetic processes are paramount. L-glutamine, a conditionally essential amino acid, is a cornerstone of these endeavors, serving as a primary energy source, a precursor for nucleotide synthesis, and a key component in protein production. However, the inherent instability of L-glutamine in aqueous solutions presents a significant challenge, leading to the generation of cytotoxic ammonia and a depletion of this critical nutrient. This guide provides a comprehensive technical overview of L-Glutamine tert-butyl ester hydrochloride, a chemically modified and stabilized derivative of L-glutamine designed to overcome these limitations. We will delve into its core function, mechanism of action, practical applications, and the scientific principles that underpin its utility.

The Challenge of L-Glutamine Instability in Scientific Applications

L-glutamine is a vital supplement in most mammalian cell culture media, supporting robust cell growth and proliferation.[1][2] It is particularly crucial for rapidly dividing cells, including those used in recombinant protein production and drug discovery.[3] However, in liquid media, L-glutamine spontaneously degrades into pyroglutamate and ammonia.[2][4] This degradation is accelerated at physiological temperatures (37°C) and pH, leading to two major detrimental effects:

-

Nutrient Depletion: The concentration of available L-glutamine decreases over time, potentially becoming a limiting factor for cell growth and productivity.[4]

-

Ammonia Accumulation: The buildup of ammonia is toxic to cells, negatively impacting cell viability, growth rates, and the quality of biopharmaceutical products.[3]

To counteract this, researchers often resort to frequent media changes or supplementation with fresh L-glutamine, which can introduce variability and increase the risk of contamination. This has driven the development of more stable L-glutamine derivatives, such as dipeptides (e.g., L-alanyl-L-glutamine) and esterified forms.[1]

L-Glutamine tert-butyl ester hydrochloride: A Protected and Bioavailable Form of L-Glutamine

L-Glutamine tert-butyl ester hydrochloride is a derivative of L-glutamine where the carboxylic acid group is protected by a tert-butyl ester.[5] The hydrochloride salt form enhances its solubility in aqueous solutions.[6] This chemical modification confers two key advantages:

-

Enhanced Stability: The tert-butyl ester group sterically hinders the intramolecular cyclization that leads to the degradation of free L-glutamine, resulting in a significantly more stable molecule in solution.[5]

-

Improved Bioavailability: As a prodrug, L-Glutamine tert-butyl ester hydrochloride can be transported into the cell where it is subsequently metabolized to release active L-glutamine.[5]

Mechanism of Action: Cellular Uptake and Intracellular Hydrolysis

The primary function of L-Glutamine tert-butyl ester hydrochloride is to serve as a stable, intracellular source of L-glutamine. The proposed mechanism involves a two-step process:

-

Cellular Uptake: Due to its modified structure and increased lipophilicity, L-Glutamine tert-butyl ester hydrochloride is thought to be transported across the cell membrane. While specific transporters have not been definitively identified for this compound, amino acid esters are known to utilize various transport systems.

-

Intracellular Hydrolysis: Once inside the cell, the tert-butyl ester bond is cleaved by intracellular esterases, enzymes that are abundant in the cytoplasm of mammalian cells. This enzymatic hydrolysis releases free L-glutamine and tert-butanol. The liberated L-glutamine then enters the cell's metabolic pathways.

Applications in Research and Drug Development

The enhanced stability and bioavailability of L-Glutamine tert-butyl ester hydrochloride make it a valuable tool in various scientific applications.

Cell Culture and Bioproduction

In mammalian cell culture, particularly for the production of recombinant proteins and monoclonal antibodies, maintaining optimal nutrient levels is critical for maximizing yield and product quality. The use of L-Glutamine tert-butyl ester hydrochloride can lead to:

-

More Stable Culture Conditions: By preventing the rapid degradation of glutamine and the accumulation of ammonia, a more consistent and less toxic culture environment is maintained.

-

Improved Cell Health and Viability: A steady supply of intracellular glutamine supports cellular energy metabolism and reduces the cytotoxic effects of ammonia.

-

Enhanced Protein Production: For cell lines like Chinese Hamster Ovary (CHO) and hybridomas, which have high metabolic demands, a stable glutamine source can lead to increased protein expression.[3]

Table 1: Comparison of L-Glutamine and its Stabilized Derivatives

| Feature | L-Glutamine | L-alanyl-L-glutamine (Dipeptide) | L-Glutamine tert-butyl ester HCl |

| Stability in Solution | Low; degrades to pyroglutamate and ammonia[2][4] | High; resistant to spontaneous degradation[1] | High; protected by the tert-butyl ester group[5] |

| Ammonia Generation | High[3] | Low[1] | Low (primarily intracellular release) |

| Mechanism of Use | Direct uptake | Uptake followed by enzymatic cleavage[1] | Uptake followed by enzymatic hydrolysis |

| Primary Application | Standard cell culture supplement[2] | Stable alternative for long-term cultures[1] | Stable alternative for research and synthesis[5][7] |

Peptide Synthesis

In solid-phase and solution-phase peptide synthesis, protecting reactive side chains of amino acids is essential to prevent unwanted side reactions. The tert-butyl ester is a commonly used protecting group for the carboxyl groups of aspartic acid and glutamic acid.[8] Similarly, L-Glutamine tert-butyl ester can be used as a building block in peptide synthesis to introduce a glutamine residue with its side-chain amide intact, while the C-terminal carboxyl group is protected.[7]

Experimental Protocols and Considerations

Protocol for Substituting L-Glutamine in Cell Culture

This protocol provides a general guideline for replacing standard L-glutamine with L-Glutamine tert-butyl ester hydrochloride in an existing cell culture system. Optimization is recommended for each specific cell line and media formulation.

-

Determine Equivalent Concentration: L-Glutamine tert-butyl ester hydrochloride has a higher molecular weight than L-glutamine. Therefore, it is important to calculate the molar equivalent when preparing stock solutions.

-

Stock Solution Preparation:

-

Prepare a stock solution of L-Glutamine tert-butyl ester hydrochloride (e.g., 200 mM) in sterile, nuclease-free water or an appropriate buffer.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Store the stock solution in aliquots at -20°C.

-

-

Adaptation of Cells:

-

For sensitive cell lines, a gradual adaptation is recommended. Start by replacing 25% of the standard L-glutamine with the molar equivalent of L-Glutamine tert-butyl ester hydrochloride.

-

In subsequent passages, increase the replacement percentage to 50%, 75%, and finally 100%.

-

Monitor cell growth, viability, and morphology at each stage.

-

-

Direct Substitution:

-

For many robust cell lines, direct substitution may be possible. Prepare the basal medium without L-glutamine and supplement it with L-Glutamine tert-butyl ester hydrochloride to the desired final concentration (typically 2-4 mM, similar to standard L-glutamine).[2]

-

Considerations for Use

-

Cell Line Specificity: The efficiency of uptake and hydrolysis of L-Glutamine tert-butyl ester hydrochloride may vary between different cell lines due to differences in transporter expression and esterase activity.

-

Toxicity: While designed to reduce the toxicity associated with ammonia, high concentrations of the ester itself or its byproduct, tert-butanol, could potentially have cytotoxic effects. It is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line.

Conclusion and Future Perspectives

L-Glutamine tert-butyl ester hydrochloride represents a significant advancement in providing a stable and reliable source of L-glutamine for a range of scientific applications. Its ability to circumvent the inherent instability of free L-glutamine translates to more consistent and reproducible results in cell culture and greater efficiency in synthetic processes. As the demand for robust and high-yield bioproduction systems continues to grow, the adoption of stabilized amino acid derivatives like L-Glutamine tert-butyl ester hydrochloride will likely become increasingly widespread. Further research into the specific cellular transporters and esterases involved in its metabolism will provide a deeper understanding of its mechanism of action and enable the development of even more targeted and efficient nutrient delivery strategies.

References

-

He, Y., et al. (2012). Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production. Biotechnology and Bioengineering, 109(5), 1213-1223. [Link]

-

Fisher Scientific. L-Glutamine tert-butyl ester hydrochloride, 98%. [Link]

-

PubChem. Glutamine t-butyl ester. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 3. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Gln-OtBu·HCl: A Core Reagent in Modern Peptide Synthesis

This guide provides an in-depth technical overview of L-Glutamine α-tert-butyl ester hydrochloride (H-Gln-OtBu·HCl), a crucial building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into its fundamental properties, the rationale behind its application, detailed experimental protocols, and methods for characterization and purification of the resulting peptides.

Core Compound Identification and Properties

H-Gln-OtBu·HCl is a derivative of the amino acid L-glutamine where the α-carboxyl group is protected by a tert-butyl (OtBu) ester.[1] This protection is pivotal for its application in peptide synthesis. The compound is supplied as a stable hydrochloride salt.

Table 1: Physicochemical Properties of H-Gln-OtBu·HCl

| Property | Value | Source(s) |

| CAS Number | 39741-62-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈N₂O₃·HCl | [1] |

| Molecular Weight | 238.71 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥97-98% | [1][4] |

| Solubility | Soluble in water and methanol.[1][2] | |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C).[2][4] |

The Tert-Butyl Ester: A Strategic Protecting Group

In the intricate process of solid-phase peptide synthesis (SPPS), protecting reactive functional groups is paramount to prevent unwanted side reactions.[5] The tert-butyl ester in H-Gln-OtBu·HCl serves as a temporary protecting group for the α-carboxyl group of glutamine.

The primary advantage of the OtBu group lies in its stability under the basic conditions used for the removal of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group (typically with piperidine in DMF) during chain elongation.[5] However, it is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[6] This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.[5]

Synthesis of H-Gln-OtBu·HCl: A Representative Approach

While specific industrial synthesis protocols are often proprietary, a general and well-established method for the esterification of amino acids can be adapted for the preparation of H-Gln-OtBu·HCl from L-glutamine. This typically involves the reaction of L-glutamine with a source of tert-butanol or isobutylene under acidic catalysis, followed by conversion to the hydrochloride salt.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Protocol

The primary application of H-Gln-OtBu·HCl is as a building block in Fmoc-based SPPS.[5] Below is a detailed, step-by-step protocol for the incorporation of a Gln(OtBu) residue into a growing peptide chain on a solid support.

Workflow for Coupling H-Gln-OtBu·HCl in Fmoc-SPPS

Caption: General workflow for the incorporation of H-Gln-OtBu·HCl in Fmoc-SPPS.

Experimental Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[7]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

Coupling of H-Gln-OtBu·HCl:

-

Prepare the coupling solution: In a separate vial, dissolve H-Gln-OtBu·HCl (e.g., 3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), to the coupling solution to neutralize the hydrochloride salt and facilitate the reaction.

-

Add the activated amino acid solution to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the reaction using a qualitative method like the Kaiser test, which detects free primary amines.[8]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Cleavage, Deprotection, and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups, including the tert-butyl ester of the glutamine residue, are removed.

Cleavage and Deprotection:

-

A common cleavage cocktail for the simultaneous cleavage from the resin and deprotection of side-chain protecting groups (like OtBu) is a mixture containing a strong acid, typically trifluoroacetic acid (TFA), and scavengers.[9]

-

A standard cleavage cocktail is TFA:triisopropylsilane (TIS):water (95:2.5:2.5 v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions.

-

The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and washed with ether to remove the scavengers.

Purification by Reversed-Phase HPLC (RP-HPLC):

Reversed-phase HPLC is the most effective method for purifying synthetic peptides.[10][11]

Table 2: Example RP-HPLC Conditions for Peptide Purification

| Parameter | Condition |

| Column | Preparative C18 (e.g., 10 µm particle size) |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |

| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) |

| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic residues) |

The collected fractions containing the pure peptide are then pooled and lyophilized to obtain a stable, dry powder.

Characterization of the Final Peptide

The purity and identity of the final peptide containing the glutamine residue must be confirmed using analytical techniques.

Analytical RP-HPLC: This is used to assess the purity of the final product. The conditions are similar to the preparative method but on an analytical scale with a lower flow rate.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used for structural characterization of the peptide.[12][13]

-

¹H NMR: Provides information on the proton environment of each amino acid residue.

-

¹³C NMR: The carbonyl signals in the ¹³C NMR spectrum (typically between 169-173 ppm) can help to confirm the presence of all amino acid residues after hydrolysis.[12]

-

2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to determine the complete amino acid sequence and the three-dimensional structure of the peptide in solution.[12]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. H-Gln-OtBu·HCl is a chemical reagent and should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Always consult the material safety data sheet (MSDS) for the specific product before use. In case of exposure, follow standard first-aid procedures.

Conclusion

H-Gln-OtBu·HCl is an indispensable reagent in modern peptide synthesis, particularly within the Fmoc/tBu strategy. Its strategic use of a tert-butyl ester for the temporary protection of the α-carboxyl group allows for the efficient and reliable synthesis of complex glutamine-containing peptides. A thorough understanding of its properties, the rationale for its use, and the detailed protocols for its application, cleavage, purification, and characterization, as outlined in this guide, are essential for researchers and drug development professionals to achieve high-quality results in their synthetic endeavors.

References

-

Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. 2020. [Link]

-

Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. [Link]

-

protocols.io. HPLC Purification of Peptides. 2016. [Link]

-

Chimichi, S., et al. Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magnetic Resonance in Chemistry. 1999. [Link]

- Google Patents.

-

Pentelute, B.L., et al. A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Chemical Science. 2018. [Link]

-

Zerbe, O. & Bader, B. Peptide/Protein NMR. [Link]

-

AAPPTec. Synthesis Notes. [Link]

-

Mant, C.T. & Hodges, R.S. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. 2009. [Link]

-

Rathnayake, A.D., et al. Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases I. Organic Process Research & Development. 2021. [Link]

-

Oualid, F.E., et al. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. Angewandte Chemie International Edition. 2010. [Link]

-

AAPPTec. Peptide Purification. [Link]

-

McMurray, J.S., et al. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry. 2010. [Link]

-

Ishihara, Y., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. 2019. [Link]

-

Behrendt, R., et al. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. 2013. [Link]

-

Carl ROTH. Safety Data Sheet: Hydrochloric acid. 2021. [Link]

-

ChemBK. H-Gln-OtBu.HCl. [Link]

-

Aapptec. H-Gln-OtBu HCl [39741-62-3]. [Link]

-

AccelaChem. 39741-62-3 H-Gln-OtBu·HCl. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. peptide.com [peptide.com]

- 4. 39741-62-3,H-Gln-OtBu·HCl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. peptide.com [peptide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. carlroth.com [carlroth.com]

The Imperative for Stability: A Technical Guide to Advanced Glutamine Supplementation in Cell Culture

For decades, L-glutamine has been an indispensable component of cell culture media, serving as a primary energy and nitrogen source for proliferating cells.[1][2][3] However, its inherent instability in aqueous solutions presents a persistent challenge, leading to spontaneous degradation, toxic ammonia accumulation, and ultimately, compromised experimental reproducibility and bioproduction yields.[1][4][5] This guide provides an in-depth examination of a field-proven solution: the substitution of L-glutamine with stabilized dipeptide forms, primarily L-alanyl-L-glutamine. We will explore the biochemical rationale, provide actionable protocols, and present a clear, data-driven case for adopting this superior supplementation strategy to enhance cell culture performance, viability, and consistency.

The L-Glutamine Dilemma: A Foundation of Instability

L-glutamine is a cornerstone of cellular metabolism, fueling the TCA cycle and providing essential nitrogen for the synthesis of nucleotides, amino acids, and other vital biomolecules.[1][2][6] Yet, its utility is shadowed by its chemical fragility. In liquid cell culture media, especially at physiological temperatures (37°C), L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][2] This degradation pathway is a critical point of failure in many culture systems.

The consequences are twofold:

-

Nutrient Depletion: The effective concentration of the essential amino acid L-glutamine decreases over time, potentially becoming a rate-limiting factor for cell growth.[1][7]

-

Ammonia Toxicity: The accumulation of ammonia is cytotoxic, negatively impacting cell viability, growth rates, and even altering protein glycosylation patterns, which is of critical concern in recombinant protein production.[1][4][8] Elevated ammonia levels (often as low as 2-3 mM) can impede cell growth and productivity.[4][8]

This inherent instability necessitates frequent media changes or fresh L-glutamine supplementation, introducing variability and increasing the risk of contamination.[5]

The Dipeptide Solution: L-Alanyl-L-Glutamine

To overcome the limitations of free L-glutamine, stabilized dipeptides were developed. The most widely adopted and validated of these is L-alanyl-L-glutamine, the active component in commercial supplements such as Gibco™ GlutaMAX™.[1][9][10]

Mechanism of Action: A Cellular "On-Demand" System

L-alanyl-L-glutamine is a highly soluble and heat-stable dipeptide.[11] Unlike free L-glutamine, it does not spontaneously degrade in liquid media.[3][10] Instead, it serves as a stable reservoir that cells actively process. Cells release aminopeptidases into the extracellular environment, which enzymatically cleave the dipeptide bond, releasing L-alanine and L-glutamine as needed.[1][3][9] This "on-demand" release mechanism ensures a fresh, steady supply of L-glutamine while preventing the buildup of toxic ammonia.[3]

The following diagram illustrates the contrasting fates of L-glutamine and L-alanyl-L-glutamine in cell culture media.

Figure 2. Experimental workflow for validating L-Alanyl-L-Glutamine performance.

Conclusion: A New Standard for Quality and Consistency

The replacement of L-glutamine with stabilized dipeptides like L-alanyl-L-glutamine represents a significant and easily implemented process improvement for virtually any cell culture application. This change directly addresses the core problems of nutrient instability and ammonia toxicity, leading to more robust and reproducible cultures. By minimizing cytotoxic waste and ensuring a consistent supply of a critical nutrient, researchers can extend the viability of their cultures, potentially increase protein yields, and enhance the overall quality and reliability of their experimental and bioproduction outcomes. [1][12][13]Adopting this advanced supplementation strategy is a decisive step toward achieving maximal cell performance and data integrity.

References

-

Jagušić, M., Forčić, D., Brgles, M., et al. (2016). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 68(4), 1171–1183. [Link]

-

Watanabe, M., et al. (2013). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 65(1), 45-53. [Link]

-

Lab debate over using L-Glutamine vs GlutaMAX in cell culture. Reddit. [Link]

-

What's the better material instead of Glutamine for CHO cells in cell culture? ResearchGate. [Link]

-

The Role of Glutamine in Cell Culture. HuanKai Group. [Link]

-

Hi, In Cell Culture what happens if you add more L-glutamine than what is already contained in commerical media? ResearchGate. [Link]

-

Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM. Capricorn Scientific. [Link]

-

Keep your cells healthier longer with Gibco GlutaMAX Supplement. YouTube. [Link]

-

L-Alanyl-L-Glutamine (Stable Glutamine) 200 mM, 100ml. Sartorius. [Link]

-

Wang, B., et al. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 11(23), 3878. [Link]

-

Poh, L. S., et al. (2011). Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells. BMC Proceedings, 5(Suppl 8), P102. [Link]

-

Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells. ResearchGate. [Link]

-

Kovacs, C. J., et al. (1988). Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours. British Journal of Cancer, 58(4), 458–461. [Link]

-

Glutathione: Uses, Dosage, Side Effects. Vinmec. [Link]

-

Poh, L. S., et al. (2011). Reduced glutamine concentration improves protein production in growth-arrested CHO-DG44 and HEK-293E cells. Biotechnology Journal, 6(11), 1369-1378. [Link]

-

Quantification of L-alanyl-L-glutamine in mammalian cell culture broth: Evaluation of different detectors. ResearchGate. [Link]

-

Optimization of Glutamine Peptide Production from Soybean Meal and Analysis of Molecular Weight Distribution of Hydrolysates. PMC. [Link]

-

Understanding L-Glutamine and GlutaMAX: Key Differences Explained. Oreate AI Blog. [Link]

-

Production of L-alanyl-L-glutamine by immobilized Escherichia coli expressing amino acid ester acyltransferase. ResearchGate. [Link]

-

Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth. SpringerLink. [Link]

-

Pharmaceutical - Open Access Journals. MDPI. [Link]

Sources

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 3. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]

- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]

- 7. researchgate.net [researchgate.net]

- 8. Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Safe Handling of H-Gln-OtBu.HCl

This guide provides comprehensive safety and handling protocols for H-Gln-OtBu.HCl (L-Glutamine tert-butyl ester hydrochloride), a crucial reagent in biochemical research and pharmaceutical development.[1][2][3] As a derivative of the amino acid L-glutamine, its unique properties, including enhanced stability and solubility, make it invaluable for peptide synthesis and cell culture applications.[2][3] However, its chemical nature as a hydrochloride salt necessitates a thorough understanding and implementation of stringent safety measures to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure a safe and effective laboratory environment.

Compound Profile and Hazard Identification

H-Gln-OtBu.HCl is a white to off-white crystalline powder that is soluble in water and polar organic solvents.[3] While specific toxicity data for H-Gln-OtBu.HCl is not extensively reported, its composition as a hydrochloride salt of an amino acid ester warrants careful handling.[1] The primary hazards are associated with its acidic nature and the potential for irritation upon contact.

1.1. Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C9H19ClN2O3 | [1] |

| Molar Mass | 238.71 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| Melting Point | 149 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1][3] |

| Storage Temperature | -20°C, under inert atmosphere | [1][4] |

1.2. Hazard Identification and Classification

Based on the components and similar chemical structures, the potential hazards are classified as follows:

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

-

Harmful if Swallowed: May be harmful if ingested.[5]

These classifications are derived from the general hazards associated with hydrochloride salts and fine chemical powders. The causality behind these hazards lies in the acidic nature of the hydrochloride, which can disrupt cellular membranes and proteins upon contact, and the fine particulate nature of the powder, which can be easily inhaled.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. Engineering Controls: The First Line of Defense

The primary engineering control for handling H-Gln-OtBu.HCl is a certified chemical fume hood.[6][7] This is crucial for two reasons:

-

Containment of Aerosols: Weighing and transferring the fine powder can generate airborne particulates that may be inhaled. A fume hood provides a contained workspace that prevents these particles from entering the laboratory atmosphere.

-

Ventilation of Vapors: Although the vapor pressure is low, any potential off-gassing during handling or dissolution is effectively removed by the fume hood's exhaust system.

2.2. Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling H-Gln-OtBu.HCl:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[6][8][9]

-

Skin and Body Protection: A laboratory coat is standard. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[5]

-

Respiratory Protection: For most routine handling within a fume hood, respiratory protection is not required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a respirator with an appropriate cartridge for acid gases and particulates should be used.[8][9]

Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE to prevent cross-contamination.

Figure 1: PPE Donning and Doffing Workflow

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

3.1. Handling Procedures

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent containers.

-

Weighing: To prevent the generation of dust, avoid pouring the powder directly. Instead, use a clean spatula to carefully transfer the desired amount onto weighing paper or into a tared container within the fume hood.

-

Dissolution: When preparing solutions, always add the H-Gln-OtBu.HCl powder to the solvent slowly while stirring.[10] This helps to dissipate any heat that may be generated and ensures complete dissolution. Never add solvent to the dry powder.

-

General Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.[5] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3.2. Storage Requirements

Proper storage is crucial for maintaining the stability of H-Gln-OtBu.HCl and preventing hazardous situations.

-

Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4]

-

Incompatible Materials: Store away from strong oxidizing agents, organic materials, metals, and alkalis.[7][8]

-

Container Integrity: Ensure the container is clearly labeled and stored in a secondary container to prevent spills in case of a leak.[5]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][11] Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[5] |

| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[8][12] Rinse the mouth with water and give the person a glass of water to drink.[5] Seek immediate medical attention.[8] |

4.2. Spill Response

The appropriate response to a spill depends on its size and location.

-

Minor Spills (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[10]

-

Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the spill area with a suitable cleaning agent and wipe dry.

-

-

Major Spills (outside a fume hood):

-

Evacuate the immediate area and alert laboratory personnel and the safety officer.

-

Restrict access to the area.

-

If safe to do so, increase ventilation to the area.

-

Allow only trained personnel with appropriate respiratory protection to clean up the spill.

-

The following diagram outlines the logical flow of actions in the event of a chemical spill.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 39741-62-3: L-glutamine T-butyl ester hydrochloride [cymitquimica.com]

- 4. H-Glu(OtBu)-OtBu.HCl | 32677-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. peptide.com [peptide.com]

- 8. ehs.com [ehs.com]

- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 10. gasinnovations.com [gasinnovations.com]

- 11. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. health.state.mn.us [health.state.mn.us]

The Strategic Imperative of Side-Chain Protection: A Deep Dive into the Mechanism and Application of H-Gln-OtBu.HCl in Advanced Peptide Synthesis

Abstract

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high fidelity and yield. For trifunctional amino acids, this precision is maintained through the strategic use of protecting groups, which temporarily mask reactive side-chain functionalities. Glutamine (Gln), with its nucleophilic side-chain amide, presents a significant challenge, being prone to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile. This in-depth technical guide elucidates the mechanism of action of L-Glutamine γ-tert-butyl ester hydrochloride (H-Gln-OtBu.HCl), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will explore the causality behind its selection, its role in preventing deleterious side reactions, and provide field-proven protocols for its effective implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their peptide synthesis workflows.

The Glutamine Conundrum: Unmasking the Need for Side-Chain Protection

The synthesis of peptides is a stepwise process of forming amide bonds between the α-carboxyl group of one amino acid and the α-amino group of another.[1] The side chains of many amino acids possess reactive functional groups that can interfere with this process if left unprotected.[2] The side-chain amide of glutamine, while seemingly innocuous, is a prime example of a functionality that necessitates protection to ensure the integrity of the growing peptide chain.

Two primary side reactions plague the incorporation of unprotected glutamine residues, particularly in the widely used Fmoc/tBu orthogonal strategy:

-

Pyroglutamate Formation: N-terminal glutamine residues are particularly susceptible to intramolecular cyclization, forming a stable five-membered lactam ring known as pyroglutamic acid (pGlu).[3] This reaction is often spontaneous, especially under the basic conditions used for Fmoc deprotection or even under near-physiological conditions, and is catalyzed by heat.[4][5] The formation of pyroglutamate results in the termination of the peptide chain, as the cyclized N-terminus is no longer available for subsequent coupling reactions.[3]

-

Nitrile Formation: During the activation of the C-terminal carboxyl group of glutamine with carbodiimide-based coupling reagents, the side-chain amide can undergo dehydration to form a nitrile.[6] This irreversible modification of the glutamine side chain leads to a significant and often inseparable impurity in the final peptide product.

The tert-butyl (OtBu) protecting group on the side-chain amide of H-Gln-OtBu.HCl effectively mitigates both of these detrimental side reactions.

H-Gln-OtBu.HCl: A Profile of the Protective Powerhouse

H-Gln-OtBu.HCl is the hydrochloride salt of L-glutamine with its side-chain amide protected as a tert-butyl ester. This seemingly simple modification provides a robust solution to the challenges posed by unprotected glutamine.

| Physicochemical Properties of H-Gln-OtBu.HCl | |

| Molecular Formula | C₉H₁₈N₂O₃·HCl |

| Molecular Weight | 238.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |

The key to the efficacy of H-Gln-OtBu.HCl lies in the properties of the tert-butyl protecting group. It is stable under the basic conditions required for the removal of the temporary Nα-Fmoc protecting group (typically 20% piperidine in DMF).[7] However, it is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[8] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS.[1]

The Role of the Hydrochloride Salt

Amino acid derivatives are often supplied as hydrochloride salts to improve their stability and handling characteristics. The protonated α-amino group in the salt form is less nucleophilic and thus less prone to self-condensation or other unwanted reactions during storage. Prior to the coupling reaction, the hydrochloride salt must be neutralized in situ to liberate the free α-amino group, which is essential for peptide bond formation. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[9]

Mechanism of Action: A Tale of Two Reactions Averted

The protective action of the OtBu group is best understood by examining the mechanisms of the side reactions it prevents.

Thwarting Pyroglutamate Formation

The formation of pyroglutamate from an N-terminal glutamine residue proceeds via an intramolecular nucleophilic attack of the α-amino group on the side-chain amide carbonyl.

The OtBu group on the side chain of glutamine sterically hinders this intramolecular cyclization, preventing the formation of the pyroglutamate ring.

Preventing Nitrile Formation

During carbodiimide-mediated coupling, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. In the absence of a side-chain protecting group, the side-chain amide of glutamine can be dehydrated by the carbodiimide, leading to the formation of a nitrile.

The OtBu protecting group on the side-chain amide prevents this dehydration reaction from occurring, ensuring that the integrity of the glutamine residue is maintained throughout the coupling process.

Experimental Protocols: Putting Theory into Practice

The successful incorporation of H-Gln-OtBu.HCl into a growing peptide chain requires a carefully optimized protocol. The following is a representative procedure for a standard Fmoc-based solid-phase peptide synthesis coupling cycle.

Materials and Reagents

-

Fmoc-protected amino acid-loaded resin

-

H-Gln-OtBu.HCl

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit for monitoring the completion of the coupling reaction

Step-by-Step Coupling Protocol for H-Gln-OtBu.HCl

This protocol assumes a starting scale of 0.1 mmol of peptide-resin.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve 4 equivalents of H-Gln-OtBu.HCl (0.4 mmol, 95.5 mg) and 4 equivalents of HOBt (0.4 mmol, 54.0 mg) in a minimal amount of DMF.

-

Add 4 equivalents of DIPEA (0.4 mmol, 70 µL) to neutralize the hydrochloride salt.

-

-

Activation and Coupling:

-

To the vial containing the amino acid solution, add 4 equivalents of DIC (0.4 mmol, 62 µL).

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

-

If the Kaiser test is positive (blue beads), continue the coupling for another hour and re-test. If the reaction is still incomplete, a second coupling may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove any unreacted reagents and by-products.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage and Deprotection of the OtBu Group

After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the OtBu group on glutamine, are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the reactive carbocations generated during the deprotection process.

A common cleavage cocktail for peptides containing glutamine (and other sensitive residues) is Reagent K:

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Analysis of Glutamine Protecting Groups

While the OtBu group is highly effective, other protecting groups for the glutamine side chain are also utilized, with the trityl (Trt) group being the most common alternative in Fmoc-based SPPS. The choice of protecting group can impact the synthesis strategy and the properties of the protected amino acid derivative.

| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |

| tert-Butyl (OtBu) | - Highly stable to the basic conditions of Fmoc deprotection. - Generally good solubility of the protected amino acid derivative. - Cleanly cleaved by strong acid (TFA). | - Requires strong acidic conditions for removal, which may not be suitable for all peptides. | Strong acid (e.g., TFA) |

| Trityl (Trt) | - Can be cleaved under milder acidic conditions than OtBu, offering greater orthogonality in some cases. - The bulky Trt group can sometimes improve the solubility of the protected amino acid derivative. | - More sterically hindered, which can sometimes lead to slower coupling kinetics. - The trityl cation generated during deprotection is highly reactive and requires efficient scavenging. | Mild to strong acid (e.g., TFA) |

The selection between OtBu and Trt protection for glutamine often depends on the specific peptide sequence and the overall synthetic strategy. For most standard applications, the OtBu group provides a reliable and robust method for side-chain protection.

Conclusion: The Indispensable Role of H-Gln-OtBu.HCl

The successful synthesis of complex peptides is a testament to the careful control of reactivity at each step of the process. H-Gln-OtBu.HCl exemplifies the critical role of side-chain protecting groups in modern peptide chemistry. By effectively preventing the deleterious side reactions of pyroglutamate and nitrile formation, the OtBu protecting group ensures the fidelity of glutamine incorporation, leading to higher yields and purities of the target peptide. A thorough understanding of its mechanism of action and the implementation of optimized protocols are essential for any researcher or drug development professional aiming to master the art and science of peptide synthesis. The principles outlined in this guide provide a solid foundation for the rational selection and effective use of this indispensable building block in the creation of novel and complex peptide-based therapeutics and research tools.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- European Patent Office. (1988).

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Guryanov, I., et al. (2021). An original strategy for Gln containing peptide synthesis using SPPS and Glu(OH)-1-OAll. Molecules, 26(16), 4983.

- Barlos, K., & Gatos, D. (1999). Convergent peptide synthesis. In Fmoc Solid Phase Peptide Synthesis (pp. 215-238). Oxford University Press.

- Dick, F., et al. (2007). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 282(47), 34216-34225.

- Perumalsamy, R., & De, S. (2019). Aggregation Formation in the Polyglutamine Diseases: Protection at a Cost?. Frontiers in neuroscience, 13, 68.

- AAPPTec. (n.d.).

- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Davies, J. S. (2003). The effects of glutamine supplementation on markers of apoptosis and autophagy in sickle cell disease peripheral blood mononuclear cells. British journal of biomedical science, 60(3), 146-154.

- Tressler, R. J., & Schilling, S. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega, 5(15), 8756-8764.

- Lawrence, R. M., et al. (2010). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Journal of medicinal chemistry, 53(19), 7040-7053.

- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 9-33). Humana Press, New York, NY.

- Bodanszky, M. (1993). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. In Principles of Peptide Synthesis (pp. 29-33). Springer, Berlin, Heidelberg.

- Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(5), 1184-1191.

- Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical chemistry, 78(7), 2370-2376.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Liu, M., et al. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 439(2), 122-128.

- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

- Liu, H., et al. (2007). Determination of the origin of the N‐terminal pyro‐glutamate variation in monoclonal antibodies using model peptides. Biotechnology and bioengineering, 97(3), 544-553.

- Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 9, 2345-2358.

- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wetzel, R. (2001). Aggregate formation inhibits proteasomal degradation of polyglutamine proteins. The EMBO journal, 20(2), 237-247.

- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.

- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 100(4), 312-325.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- West, A. P., et al. (2018).

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504.

- Wyttenbach, A., et al. (2000). Aggregate formation inhibits proteasomal degradation of polyglutamine proteins. Proceedings of the National Academy of Sciences, 97(7), 2898-2903.

- Albericio, F., & Carpino, L. A. (1997). Introduction to Peptide Synthesis. In Solid-Phase Peptide Synthesis (pp. 1-13). Academic Press.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Application Notes and Protocols for Peptide Coupling of H-Gln(OtBu)·HCl

A Senior Application Scientist's Guide to HBTU, HATU, and DIC

For researchers, scientists, and professionals in drug development, the synthesis of peptides demands precision and a deep understanding of reaction mechanisms to ensure high yield and purity. The coupling of glutamine, particularly with side-chain protection like a tert-butyl (OtBu) group, presents unique challenges, including potential side reactions like cyclization. This guide provides an in-depth analysis and detailed protocols for coupling H-Gln(OtBu)·HCl with an N-protected amino acid using three common yet distinct reagents: HBTU, HATU, and DIC.

Foundational Principles: The Peptide Bond Challenge

The formation of a peptide bond is a condensation reaction between a carboxylic acid of an N-protected amino acid and the amine of a C-protected amino acid (or peptide chain).[1][1] This process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] The choice of coupling reagent is critical as it governs the reaction's speed, efficiency, and the extent of undesirable side reactions, most notably racemization and, in the case of glutamine, side-chain cyclization.[1]